Bis(methylcyclopentadienyl)titanium dichloride
Overview
Description
Bis(methylcyclopentadienyl)titanium dichloride is an organometallic compound that belongs to the class of metallocenes. It consists of a titanium atom bonded to two methyl-pi-cyclopentadienyl ligands and two chlorine atoms. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a versatile catalyst and reagent in various chemical reactions.
Mechanism of Action
Mode of Action
Dichlorobis(methyl-pi-cyclopentadienyl)titanium is known to react with bidentate Schiff bases in anhydrous tetrahydrofuran in the presence of triethylamine . This suggests that the compound can form complexes with other molecules, potentially altering their function or activity. The exact changes resulting from these interactions would depend on the specific targets involved.
Result of Action
Given its reactivity with bidentate Schiff bases , it’s plausible that the compound could influence the function of proteins or other biomolecules that contain similar functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(methylcyclopentadienyl)titanium dichloride can be synthesized through the reaction of titanium tetrachloride with methylcyclopentadienyl sodium in anhydrous tetrahydrofuran. The reaction typically proceeds as follows:
TiCl4+2NaC5H4CH3→(CH3C5H4)2TiCl2+2NaCl
The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by recrystallization from n-hexane .
Industrial Production Methods
Industrial production of dichlorobis(methyl-pi-cyclopentadienyl)titanium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(methylcyclopentadienyl)titanium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium complexes.
Substitution: Various substituted titanium complexes depending on the substituent used.
Scientific Research Applications
Bis(methylcyclopentadienyl)titanium dichloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(cyclopentadienyl)titanium: Similar structure but without the methyl groups on the cyclopentadienyl ligands.
Dichlorobis(ethyl-pi-cyclopentadienyl)titanium: Similar structure with ethyl groups instead of methyl groups.
Dichlorobis(phenyl-pi-cyclopentadienyl)titanium: Similar structure with phenyl groups instead of methyl groups.
Uniqueness
Bis(methylcyclopentadienyl)titanium dichloride is unique due to the presence of methyl groups on the cyclopentadienyl ligands, which can influence its reactivity and selectivity in various chemical reactions. The methyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-methylcyclopenta-1,3-diene;titanium(4+);dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7.2ClH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBZPLSMZORBHY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Cl-].[Cl-].[Ti+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2Ti | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926091 | |
Record name | Titanium(4+) chloride 2-methylcyclopenta-2,4-dien-1-ide (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282-40-2 | |
Record name | Bis(methylcyclopentadienyl)titanium dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1282-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Titanium, dichlorobis(methyl-pi-cyclopentadienyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001282402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Titanium(4+) chloride 2-methylcyclopenta-2,4-dien-1-ide (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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